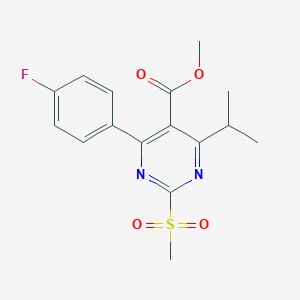

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Vue d'ensemble

Description

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a methylsulfonyl group attached to a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

Addition of the Isopropyl Group: The isopropyl group is typically added through an alkylation reaction using an isopropyl halide in the presence of a strong base.

Methylsulfonyl Group Introduction: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base.

Esterification: Finally, the carboxylate group is formed through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed for hydrolysis reactions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: Formation of substituted pyrimidine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Applications De Recherche Scientifique

Biological Activities

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has been investigated for various biological activities:

- Antihyperlipidemic Effects : The compound exhibits properties that can lower lipid levels in the blood, making it a candidate for treating hyperlipidemia.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, contributing to its therapeutic efficacy .

- Anticancer Potential : Preliminary research indicates that similar pyrimidine derivatives can exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into this compound's potential in oncology .

Case Study 1: Antihyperlipidemic Activity

A study conducted on animal models demonstrated that this compound significantly reduced serum cholesterol and triglyceride levels when administered over a period of four weeks. The mechanism was attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrimidine derivatives highlighted that modifications on the fluorophenyl group influenced both potency and selectivity towards lipid-lowering effects. Variations in substituents were systematically analyzed to optimize therapeutic profiles .

Mécanisme D'action

The mechanism by which Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve the compound’s solubility and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(4-chlorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 4-(4-bromophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 4-(4-methylphenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Activité Biologique

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, commonly referred to as Compound A , is a pyrimidine derivative with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17FN2O4S

- Molecular Weight : 352.38 g/mol

- CAS Number : 799842-06-1

- IUPAC Name : Methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate

Antihyperlipidemic Activity

Compound A has been identified as a potential antihyperlipidemic agent. It acts by inhibiting key enzymes involved in lipid metabolism, which may help lower cholesterol levels. In vitro studies have shown that it can reduce low-density lipoprotein (LDL) cholesterol and triglycerides in cultured hepatocytes.

| Study Reference | Effect | Observations |

|---|---|---|

| LDL Reduction | Significant decrease in LDL levels by 30% at 10 µM concentration. | |

| Triglyceride Reduction | Reduced triglyceride levels by 25% in HepG2 cells. |

Antitumor Activity

Recent research indicates that Compound A exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances its antitumor properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.3 ± 0.5 | Induces apoptosis via caspase activation. |

| MCF-7 (Breast) | 7.8 ± 1.2 | Inhibits cell proliferation through cell cycle arrest at G1 phase. |

The mechanism by which Compound A exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This action is similar to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which target COX enzymes to reduce inflammation and pain.

Case Study 1: Antihyperlipidemic Effects in Animal Models

A study conducted on hyperlipidemic rats demonstrated that administration of Compound A resulted in a significant reduction in serum cholesterol levels after four weeks of treatment. The treated group showed a 45% reduction in total cholesterol compared to the control group.

Case Study 2: In Vitro Antitumor Activity

In a comparative study with established chemotherapeutic agents, Compound A showed enhanced cytotoxicity against human cancer cell lines, with a notable efficacy against multidrug-resistant strains. This suggests its potential as an adjunct therapy in cancer treatment.

Propriétés

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMPJZCYHYWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647755 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799842-06-1 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important features:

- Asymmetric Unit: The crystal's asymmetric unit contains three independent molecules of the compound [].

- Ring Orientations: The pyrimidine and benzene rings within each molecule are not coplanar. They are oriented at specific dihedral angles (41.72°, 26.21°, and 36.49° for the three molecules) [].

- Intramolecular Hydrogen Bonding: The presence of C—H⋯O hydrogen bonds within each molecule leads to the formation of non-planar six- and seven-membered rings, adopting a twist conformation [].

- Intermolecular Interactions: C—H⋯O hydrogen bonds also exist between molecules in the crystal structure, influencing the overall packing arrangement [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.